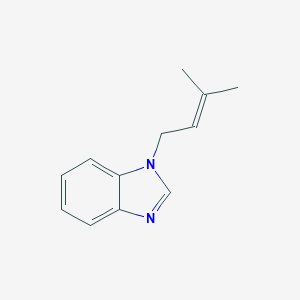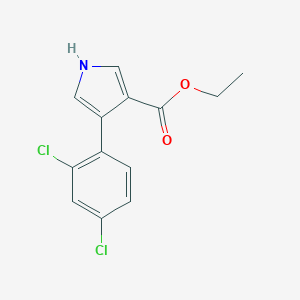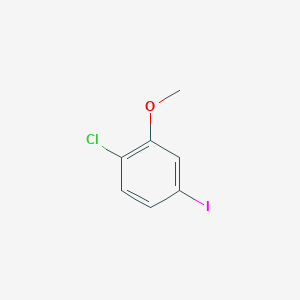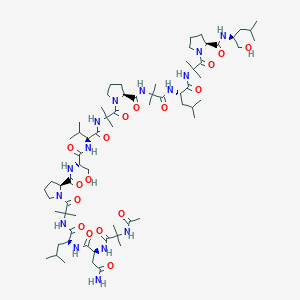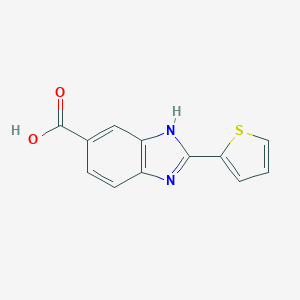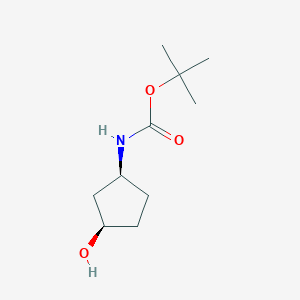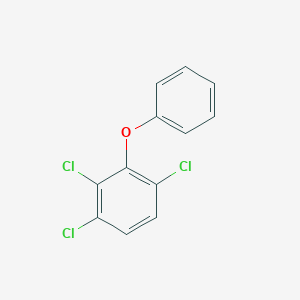
2,3,6-Trichlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichlorodiphenyl ether (TCDPE) is a chemical compound that belongs to the class of polychlorinated diphenyl ethers (PCDEs). It is a persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and biota. TCDPE is used as a flame retardant in various industrial and consumer products, such as electronics, textiles, and plastics. The widespread use of TCDPE has raised concerns about its potential adverse effects on human health and the environment.
作用機序
The mechanism of action of 2,3,6-Trichlorodiphenyl ether is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the modulation of gene expression. 2,3,6-Trichlorodiphenyl ether can bind to and activate the aryl hydrocarbon receptor (AhR), which can lead to the activation of various enzymes involved in xenobiotic metabolism. 2,3,6-Trichlorodiphenyl ether can also interfere with the function of thyroid hormones, which are essential for the regulation of metabolism and growth.
生化学的および生理学的効果
2,3,6-Trichlorodiphenyl ether has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. 2,3,6-Trichlorodiphenyl ether can also affect the levels of various biomolecules, such as lipids, proteins, and DNA. 2,3,6-Trichlorodiphenyl ether has been found to have toxic effects on the liver, kidneys, and thyroid gland, which can lead to the development of diseases such as liver cancer, renal failure, and hypothyroidism.
実験室実験の利点と制限
2,3,6-Trichlorodiphenyl ether is a useful compound for laboratory experiments due to its well-defined chemical structure and its ability to induce various toxic effects. 2,3,6-Trichlorodiphenyl ether can be used to study the mechanisms of toxicity and the effects of endocrine disruption on various organs and systems. However, the use of 2,3,6-Trichlorodiphenyl ether in laboratory experiments is limited by its potential adverse effects on human health and the environment.
将来の方向性
The future research on 2,3,6-Trichlorodiphenyl ether should focus on the development of safer alternatives to flame retardants, the identification of biomarkers for 2,3,6-Trichlorodiphenyl ether exposure and toxicity, and the evaluation of the long-term effects of 2,3,6-Trichlorodiphenyl ether on human health and the environment. The use of 2,3,6-Trichlorodiphenyl ether in consumer products should be regulated to minimize its release into the environment and exposure to humans. The development of new technologies for the detection and removal of 2,3,6-Trichlorodiphenyl ether from environmental matrices should also be a priority.
In conclusion, 2,3,6-Trichlorodiphenyl ether is a persistent organic pollutant that has been found in various environmental matrices and has the potential to cause adverse effects on human health and the environment. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments of 2,3,6-Trichlorodiphenyl ether have been discussed in this paper. Future research should focus on the development of safer alternatives to flame retardants and the evaluation of the long-term effects of 2,3,6-Trichlorodiphenyl ether on human health and the environment.
合成法
2,3,6-Trichlorodiphenyl ether can be synthesized by the reaction of 2,3,6-trichlorophenol with sodium phenolate under basic conditions. The reaction yields 2,3,6-Trichlorodiphenyl ether and sodium chloride as a byproduct. The synthesis of 2,3,6-Trichlorodiphenyl ether is a relatively simple process, and the compound can be produced in large quantities.
科学的研究の応用
2,3,6-Trichlorodiphenyl ether has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. Studies have shown that 2,3,6-Trichlorodiphenyl ether can accumulate in the human body and have toxic effects on various organs, including the liver, kidneys, and thyroid gland. 2,3,6-Trichlorodiphenyl ether has also been found to have endocrine-disrupting properties, which can affect the reproductive system and the development of fetuses and infants.
特性
CAS番号 |
162853-25-0 |
|---|---|
製品名 |
2,3,6-Trichlorodiphenyl ether |
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC名 |
1,2,4-trichloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-7-10(14)12(11(9)15)16-8-4-2-1-3-5-8/h1-7H |
InChIキー |
RQSRPDGSUDRYLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



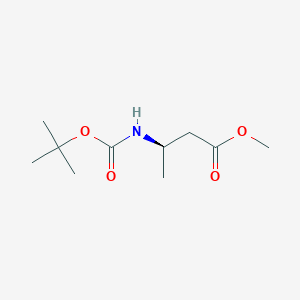
![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
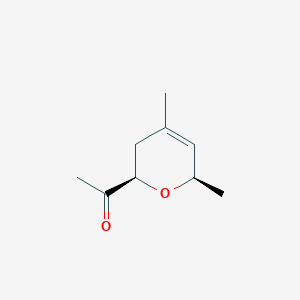
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
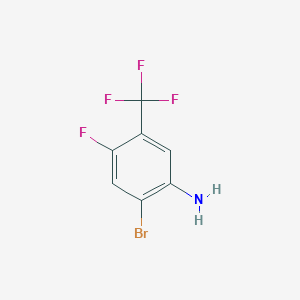
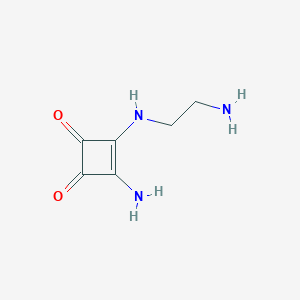
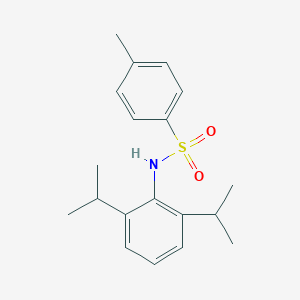
![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
